molecular formula C26H25N3O4S2 B2647631 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361170-70-9

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2647631
CAS No.: 361170-70-9
M. Wt: 507.62
InChI Key: LCPSJNGCNZJOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core linked to a phenyl ring substituted with a 2,6-dimethylmorpholino sulfonyl group. This compound’s structural complexity arises from the integration of a sulfonamide moiety, a morpholine ring, and a benzothiazole system, which collectively influence its physicochemical and biochemical properties. Benzothiazole derivatives are renowned for their applications in medicinal chemistry, particularly as kinase inhibitors, fluorescent probes, and antimicrobial agents . The sulfonyl group enhances solubility and binding affinity to biological targets, while the morpholine ring contributes to improved pharmacokinetic profiles, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-15-29(16-18(2)33-17)35(31,32)22-12-10-19(11-13-22)25(30)27-21-7-5-6-20(14-21)26-28-23-8-3-4-9-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPSJNGCNZJOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole intermediate, which is then coupled with a phenyl group through a series of reactions involving reagents such as phosphorus oxychloride and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Synthesis and Structural Analysis

The compound can be synthesized through a series of chemical reactions involving benzothiazole derivatives and sulfonyl groups. Recent studies have focused on optimizing the synthesis process to enhance yield and purity. For instance, techniques such as microwave irradiation have been employed to facilitate the reaction between 2-(4-aminophenyl)benzothiazole and Boc-4-piperidine carboxylic acid, resulting in a solid product with significant biological activity .

Biological Activities

Anticancer Properties:
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has shown promising results in anticancer studies. It exhibits cytotoxicity against various cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical) cells. The compound's effectiveness is attributed to its ability to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair . The IC50 values for these compounds range from 0.14 to 8.59 μM, indicating potent activity against cancer cells .

Antiproliferative Effects:
In addition to its anticancer properties, the compound has been evaluated for antiproliferative effects against different cell types. Studies have indicated that it can significantly reduce cell proliferation rates, making it a candidate for further development as an anticancer agent .

Case Studies and Experimental Findings

Case Study 1: Cytotoxicity Evaluation
In one study, a series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed that the presence of the benzo[d]thiazole moiety significantly enhanced the compounds' activity compared to non-thiazole counterparts .

Case Study 2: Structure-Activity Relationship
Research has focused on understanding the structure-activity relationship of benzothiazole-based compounds. Modifications to the sulfonamide group have been shown to influence biological activity positively. For example, substituents on the benzothiazole ring can alter binding affinities and enhance cytotoxic properties against specific cancer types .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, contributing to its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Sulfonyl Moieties

(a) N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide (3-BTHPB)
  • Key Differences: Replaces the 2,6-dimethylmorpholino sulfonyl group with a hydroxyphenyl substituent.
  • Functional Impact : The hydroxyl group in 3-BTHPB enables hydrogen bonding but reduces solubility in aqueous media compared to the sulfonamide-morpholine system in the target compound.
  • Applications : 3-BTHPB was designed as an excited-state intramolecular proton transfer (ESIPT)-based fluorescent probe for fluoride ion detection. However, its hydroxyl group limits stability in aqueous environments .
(b) N-(3-(Benzo[d]thiazol-2-yl)-4-(tert-butyldiphenylsilyloxy)phenyl)benzamide (BTTPB)
  • Key Differences : Incorporates a tert-butyldiphenylsilyloxy group instead of the sulfonyl-morpholine unit.
  • Functional Impact : The bulky silyl group enhances lipophilicity, improving membrane permeability but reducing water solubility. This trade-off restricts its utility in aqueous biological systems .

Sulfonamide-Containing Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., 7–9 in ) share sulfonyl groups but lack the benzothiazole and morpholine motifs.

  • Structural Contrast : These triazole derivatives prioritize heterocyclic diversity (1,2,4-triazole core) and halogen substituents (e.g., fluorine) for electronic modulation.

Comparative Data Table

Compound Core Structure Key Substituents Solubility Key Applications
Target Compound Benzamide 2,6-Dimethylmorpholino sulfonyl Moderate (PBS) Kinase inhibition, fluorescent probes
3-BTHPB Benzamide 4-Hydroxyphenyl Low (aqueous) Fluoride ion detection
BTTPB Benzamide tert-Butyldiphenylsilyloxy Very low Lipophilic probes
Triazole-thiones (e.g., 7–9 ) 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl Variable Antimicrobial/antifungal agents

Key Research Findings

Sulfonyl vs. Hydroxyl/Silyl Groups : The target compound’s sulfonamide-morpholine group balances aqueous solubility and lipophilicity better than hydroxyl or silyl substituents, addressing the aqueous incompatibility seen in 3-BTHPB and BTTPB .

Benzothiazole Advantage: The benzothiazole core in the target compound enables π-π stacking and fluorescence properties absent in triazole derivatives, making it suitable for dual therapeutic-diagnostic applications .

Tautomerism : Unlike triazole-thiones (which exhibit tautomerism affecting reactivity), the target compound’s rigid benzamide backbone ensures structural stability under physiological conditions .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, linked to a sulfonamide group that enhances its pharmacological profile. The presence of a morpholino group is expected to influence solubility and bioavailability.

Anticonvulsant Activity

A study on related benzo[d]thiazole derivatives indicated promising anticonvulsant properties. For instance, N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substituted benzo[d]thiazol-2-yl)amino)acetamide derivatives exhibited significant activity in maximal electroshock seizure (MES) tests, with some compounds showing ED50 values significantly lower than standard drugs like phenytoin and carbamazepine . This suggests that similar structural motifs in this compound could also confer anticonvulsant effects.

Structure-Activity Relationships (SAR)

The SAR studies of benzodiazepines and their derivatives have shown that modifications to the aromatic rings and the introduction of electron-donating or withdrawing groups can significantly impact biological activity . The sulfonamide group in our compound may enhance interactions with biological targets by facilitating hydrogen bonding, which is crucial for receptor binding.

Case Studies

Recent investigations into related compounds have underscored their therapeutic potential:

  • Anticonvulsant Screening : Derivatives were tested in animal models demonstrating significant protective effects against seizures, indicating that modifications to the benzo[d]thiazole structure can yield potent anticonvulsants .
  • In Vitro Studies : Compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing promising results that warrant further exploration into their anti-cancer mechanisms.

Data Summary

Compound NameActivity TypeED50 (mg/kg)Protective IndexReference
5bAnticonvulsant15.420.7
5qAnticonvulsant18.634.9
N-(substituted)PI3K InhibitionVariableNot Specified

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of the benzothiazole and sulfonyl morpholine moieties. Key steps include:

  • Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with 2,6-dimethylmorpholine under anhydrous conditions in dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate .
  • Benzothiazole coupling : Using Ullmann or Buchwald-Hartwig amination to attach the benzo[d]thiazol-2-yl group to the phenyl ring. Copper(I) iodide or palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve yields .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and use microwave-assisted synthesis to reduce reaction times .

Basic: How can IR and NMR spectroscopy confirm structural integrity and tautomerism in intermediates?

  • IR spectroscopy : Detect C=S (1240–1255 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches to verify sulfonamide and benzamide groups. Absence of S-H (~2500 cm⁻¹) confirms thione tautomers over thiol forms .
  • ¹H/¹³C NMR : Aromatic protons in benzothiazole appear as doublets (δ 7.5–8.5 ppm). Morpholine protons show splitting patterns (δ 3.0–4.0 ppm) sensitive to dimethyl substitution .

Advanced: How to address low yields in sulfonamide coupling reactions?

Low yields often arise from steric hindrance or competing hydrolysis. Strategies include:

  • Activating agents : Use EDC/HOBt or DCC/DMAP to stabilize reactive intermediates .
  • Temperature control : Maintain sub-10°C during sulfonyl chloride addition to minimize side reactions .
  • Protecting groups : Temporarily protect the benzothiazole NH with Boc groups to reduce nucleophilic competition .

Advanced: How to resolve contradictions between computational solubility predictions and experimental data?

  • Solvent selection : Use Hansen solubility parameters (HSPs) to refine predictions. For example, DMSO may experimentally dissolve the compound better than predicted due to H-bonding with the sulfonyl group .
  • Polymorph screening : Differential scanning calorimetry (DSC) identifies crystalline forms affecting solubility .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion metrics .

Advanced: How to design flow chemistry systems for scalable synthesis?

  • Reactor setup : Use tubular reactors with T-junctions for precise mixing of sulfonyl chlorides and amines .
  • Residence time : Optimize via DoE (Design of Experiments) to balance conversion and byproduct formation. For example, 30-second residence time at 60°C improves yield by 15% .

Advanced: How to characterize tautomeric equilibria in triazole-thione intermediates?

  • Variable-temperature NMR : Monitor chemical shift changes in DMSO-d₆ from 25°C to 80°C to track tautomer ratios .
  • X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers (e.g., thione vs. thiol) .

Advanced: How to perform DFT analysis to predict benzothiazole reactivity?

  • Software : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO).
  • Electrostatic potential maps : Identify nucleophilic sites (e.g., sulfur in benzothiazole) for functionalization .

Basic: What handling protocols are recommended for air-sensitive intermediates?

  • Storage : Store sulfonamide intermediates under argon in amber vials at –20°C to prevent oxidation .
  • Workup : Use Schlenk lines for moisture-sensitive steps (e.g., morpholine coupling) .

Advanced: How to validate bioactivity data across assay platforms?

  • Cross-platform calibration : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results .
  • Statistical rigor : Apply Bland-Altman analysis to assess agreement between fluorescence-based and luminescence assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.